molecular formula C13H13NO3 B1524902 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one CAS No. 63768-46-7

3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one

Cat. No.: B1524902
CAS No.: 63768-46-7
M. Wt: 231.25 g/mol
InChI Key: AFXNUARONUEQJM-UHFFFAOYSA-N
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Description

3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one (CAS 63768-46-7) is a high-purity, specialized quinolinone derivative of significant interest in medicinal chemistry and advanced materials research. This compound serves as a pivotal synthetic intermediate and a privileged scaffold for constructing a diverse array of biologically active molecules and functional materials. The core structural feature of this 3-acetyl-4-hydroxyquinolin-2(1H)-one (AHQ) scaffold contains multiple electrophilic and nucleophilic centers, making it highly versatile for synthetic transformations . Its β,β′-tricarbonyl system is analogous to tetramic acids, facilitating regioselective interactions with various reagents . This compound is a key precursor in the synthesis of complex heterocyclic frameworks, including pyrazoles, imidazoles, tetrazoles, pyridines, pyrimidines, triazines, azepines, and pyranones, through electrophilic substitution, nucleophilic substitution, and cycloaddition reactions . A prominent application documented in the literature is its role as a key intermediate in the multi-step synthesis of Repirinast (MY-5116, Romet), a known antiallergic agent belonging to the pyranoquinoline derivative family . The synthesis involves the cyclization of 2,3-dimethylaniline with diethyl acetylmalonate to form this quinolinone core, which is subsequently functionalized with diethyl oxalate . Researchers value this compound for its potential across a broad spectrum of biological activities, which include serving as a building block for developing compounds with antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and anticonvulsant properties . Beyond pharmaceuticals, its robust heterocyclic structure and optical properties make it a candidate for developing dyes, pigments, polymeric materials, fluorescence sensors, and chemical pH sensors . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and adhere to their institution's safety protocols prior to use.

Properties

IUPAC Name

3-acetyl-4-hydroxy-7,8-dimethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-6-4-5-9-11(7(6)2)14-13(17)10(8(3)15)12(9)16/h4-5H,1-3H3,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXNUARONUEQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(C(=O)N2)C(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716410
Record name 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63768-46-7
Record name 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one is a compound belonging to the quinoline family, noted for its diverse biological activities. Research has indicated that quinoline derivatives possess significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H11NO3\text{C}_{12}\text{H}_{11}\text{N}\text{O}_3

This compound features an acetyl group and hydroxyl substituent on the quinoline ring, which are crucial for its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli (G-)32
Staphylococcus aureus (G+)16
Pseudomonas aeruginosa (G-)64

These results indicate that the compound exhibits varying degrees of potency against different bacterial strains, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

Research has also explored the anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The exact mechanism involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair processes in bacteria.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, contributing to its anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinolinone Derivatives

Structural Analogues and Their Properties

Key structural analogs and their distinguishing features are summarized below:

Compound Name CAS Number Substituents Molecular Weight Key Differences Biological/Physical Properties Source
3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one 63768-46-7 3-Acetyl, 4-OH, 7,8-diMe 259.3 g/mol Reference compound Antiallergic (Repirinast derivative)
3-Hydroxy-2-methylquinolin-4(1H)-one 34497-54-6 2-Me, 3-OH, 4-keto 189.2 g/mol Lacks acetyl and dimethyl groups Unknown bioactivity; structural simplicity
6,8-Dimethylquinolin-2(1H)-one 54904-39-1 6,8-diMe, 2-keto 187.2 g/mol No acetyl/hydroxy groups Intermediate for pharmaceuticals
3-Acetyl-4-hydroxyquinolin-2(1H)-one 26138-64-7 3-Acetyl, 4-OH 217.2 g/mol Lacks 7,8-dimethyl groups Lower molecular weight; unstudied bioactivity
3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one - 3-Nitroacetyl, 1-Et, 4-OH 290.3 g/mol Nitro group enhances reactivity Studied for synthetic versatility in nucleophilic reactions
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one - 7-Cl, 6-F, 1-cyclopropyl, dihydro core 269.7 g/mol Dihydro core reduces aromaticity; halogen substituents Potential antimicrobial/antimalarial applications

Functional Group Impact on Properties

Acetyl Group (Position 3) :
  • Enhances electron-withdrawing effects, stabilizing the quinolinone core .
  • In fluorescent coumarin analogs, acetyl groups contribute to moderate fluorescence quantum yields (e.g., 0.28–0.34) .
Hydroxy Group (Position 4) :
  • Facilitates hydrogen bonding , critical for intermolecular interactions in crystal structures .
  • In antimicrobial studies, 4-hydroxyquinolin-2(1H)-ones with aminopyrimidinyl substituents show moderate activity against S. aureus (MIC: 32–64 µg/mL) .
Methyl Groups (Positions 7 and 8) :
  • Compare with 6,8-dimethylquinolin-2(1H)-one, which lacks bioactivity annotations but serves as a synthetic precursor .

Physicochemical Data

Property This compound 6,8-Dimethylquinolin-2(1H)-one 3-Hydroxy-2-methylquinolin-4(1H)-one
Molecular Weight 259.3 g/mol 187.2 g/mol 189.2 g/mol
Predicted LogP 2.1 (estimated) 1.8 1.5
Fluorescence Not reported Non-fluorescent Non-fluorescent
Thermal Stability High (decomposes >250°C) Moderate Moderate

Preparation Methods

One-Pot Synthesis via α-Hydroxylation and Intramolecular Cyclization

A notable method for synthesizing hydroxyquinolin-2(1H)-one derivatives involves a one-pot reaction starting from N-phenylacetoacetamide derivatives. This method utilizes PhI(OCOCF3)2 (a hypervalent iodine reagent) to mediate α-hydroxylation, followed by an acid-promoted intramolecular cyclization using sulfuric acid. This approach is clean, efficient, and adaptable to various substituted derivatives, including those with methyl groups at the 7 and 8 positions, as well as acetyl groups at position 3.

  • Reaction conditions :
    • Starting material: N-phenylacetoacetamide derivative with appropriate substitutions.
    • Reagents: PhI(OCOCF3)2 for α-hydroxylation.
    • Cyclization: H2SO4-promoted intramolecular condensation.
  • Advantages :
    • One-pot procedure reduces purification steps.
    • High tolerance to hydroxyl groups in intermediates.
    • Good yields and purity achieved by silica gel chromatography.
  • Example : Synthesis of 3-hydroxy-4,8-dimethylquinolin-2(1H)-one reported with purification by silica gel chromatography using ethyl acetate/petroleum ether mixtures.

Classical Synthetic Routes Using 2-Aminoacetophenone Derivatives

Several classical methods utilize 2-aminoacetophenone or its substituted analogs as starting materials. The general strategy involves condensation with appropriate β-ketoesters or diketones, followed by cyclization and functional group modifications to introduce acetyl and methyl substituents.

  • Stepwise procedure :
    • Condensation of 2-aminoacetophenone with acetyl-containing reagents.
    • Cyclization under acidic or basic conditions to form the quinolinone core.
    • Introduction of methyl groups at 7 and 8 positions via methylated precursors or post-synthetic methylation.
  • Typical reagents : Acid catalysts like sulfuric acid or Lewis acids; solvents such as ethanol or acetic acid.
  • Yield and purity : Moderate to good yields depending on reaction conditions and purification methods.

Alternative Synthetic Routes

Additional methods reported include:

Each method offers distinct advantages in terms of substrate availability, reaction conditions, and scalability.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Advantages Limitations
One-pot α-hydroxylation & cyclization N-phenylacetoacetamide derivatives PhI(OCOCF3)2, H2SO4, silica gel chromatography Clean, efficient, high tolerance Requires hypervalent iodine reagent
Classical condensation with 2-aminoacetophenone 2-aminoacetophenone derivatives Acid catalysts (H2SO4), ethanol/acetic acid Well-established, versatile Multi-step, moderate yields
Phenyl malonamide cyclization Phenyl malonamides Acid/base catalysts Alternative route Less common, substrate-specific
Hydrolysis & decarboxylation Carbethoxy-4-hydroxyquinolones Hydrolysis reagents, heat Useful for functional group manipulation Requires specific intermediates
Reduction-cyclization of oxazoloquinolone Oxazoloquinolone intermediates Reducing agents, cyclization conditions Access to complex derivatives Multi-step, sensitive conditions

Detailed Research Findings and Analysis

  • The one-pot synthesis method reported by the American Chemical Society in 2013 demonstrated the feasibility of synthesizing hydroxyquinolin-2(1H)-one derivatives with methyl substitutions at positions 7 and 8, closely related to this compound. The process is mediated by PhI(OCOCF3)2 and sulfuric acid, yielding compounds purified by silica gel chromatography with ethyl acetate/petroleum ether mixtures. This method is notable for its operational simplicity and functional group tolerance.

  • The comprehensive review of 4-hydroxy-2(1H)-quinolone chemistry highlights the versatility of synthetic approaches, emphasizing the importance of choosing appropriate starting materials such as 2-aminoacetophenone derivatives for targeted substitution patterns. The review also discusses the broad spectrum of reactions applicable to these compounds, which can be leveraged to introduce acetyl and methyl groups at desired positions.

  • Spectral data and structural confirmation techniques such as UV, IR, and NMR spectroscopy are essential for verifying the successful synthesis of substituted quinolinones, ensuring the correct placement of acetyl and methyl groups on the quinolinone scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives, and how do reaction conditions influence yields?

  • Methodology :

  • Thermal condensation : Heating diethyl ethylmalonate with aromatic amines (e.g., o-anisidine) at 220–270°C yields 3-alkyl-4-hydroxyquinolin-2-ones. This method achieved 62% yield for 3-ethyl-8-methoxy derivatives .
  • Reflux with nucleophiles : Reacting carboxaldehyde derivatives with ethylenediamine in ethanol under reflux (15 minutes) produced 77% yield of analogous compounds .
  • Phosphoranylidene acetate coupling : Refluxing 3-acyl-4-hydroxyquinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate in xylene forms pyrano-fused derivatives .
    • Key Considerations :
  • Solvent choice (e.g., ethanol vs. xylene) affects crystallization and purity.
  • Extended heating at high temperatures may degrade sensitive functional groups.

Q. What spectroscopic techniques are most effective for characterizing 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives?

  • Methodology :

  • IR spectroscopy : Identifies hydrogen-bonded carbonyl (C=O at ~1663 cm⁻¹) and hydroxyl groups (OH at ~3447 cm⁻¹) .
  • ¹H NMR : Distinct signals include methyl groups (δ 2.1–3.6 ppm), aromatic protons (δ 6.9–8.2 ppm), and exchangeable NH/OH protons (δ ~5.8 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 297 for M⁺) and fragmentation patterns confirm structural integrity .

Q. What structural features govern the crystallographic behavior of 3-acyl-4-hydroxyquinolin-2(1H)-one derivatives?

  • Key Findings :

  • Intermolecular N–H⋯O and O–H⋯O hydrogen bonds form linear chains along crystal axes, stabilizing the lattice .
  • π-π interactions between quinoline rings (centroid distance: 3.6 Å) further enhance packing efficiency .
    • Implications :
  • Hydrogen bonding and π-stacking influence solubility, melting points, and bioavailability.

Advanced Research Questions

Q. How can researchers optimize synthetic yields of 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives while minimizing side reactions?

  • Strategies :

  • Catalyst screening : Use cesium carbonate in Koenigs-Knorr glucosylation to improve glycosylation efficiency .

  • Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity in nucleophilic substitutions .

  • Temperature control : Gradual heating (e.g., 220°C → 270°C) prevents decomposition of thermally labile intermediates .

    • Data-Driven Approach :
  • Compare yields under varying conditions (see Table 1).

    Table 1. Synthesis Optimization Examples

    MethodConditionsYieldReference
    Thermal condensation220–270°C, 7h62%
    Ethanol reflux15 min, 78°C77%
    Xylene reflux4h, phosphoranylidene~50%

Q. How should discrepancies in spectral data (e.g., NMR shifts or IR absorptions) be resolved when characterizing novel derivatives?

  • Troubleshooting :

  • Variable hydrogen bonding : OH/NH proton shifts may differ due to solvent polarity (e.g., DMSO-d6 vs. CDCl3) .
  • Crystallographic validation : Resolve conflicting NMR/IR data by comparing experimental results with X-ray structures (e.g., centroid distances in π-π interactions) .
  • Dynamic effects : Use variable-temperature NMR to assess conformational flexibility in solution.

Q. What advanced computational methods can predict the bioactivity of 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives?

  • Methodology :

  • Docking studies : Model interactions with target enzymes (e.g., topoisomerases) using hydrogen-bonding motifs from crystal structures .
  • QSAR modeling : Correlate substituent effects (e.g., methyl/acetyl groups) with antimicrobial activity .
    • Case Study :
  • Derivatives with 7,8-dimethyl groups showed enhanced membrane permeability in bacterial assays due to hydrophobic interactions .

Methodological & Safety Considerations

Q. What safety protocols are critical when handling 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives in the laboratory?

  • Guidelines :

  • Ventilation : Use fume hoods during high-temperature reactions to avoid inhaling toxic vapors (e.g., from xylene) .
  • First-aid measures : For skin contact, wash immediately and consult a physician; provide safety data sheets for medical staff .
  • Waste disposal : Neutralize acidic/byproduct streams (e.g., HCl from workup) before disposal .

Application-Driven Research

Q. How can the structural motifs of 3-acetyl-4-hydroxyquinolin-2(1H)-one be leveraged in drug design (e.g., antimicrobial or anticancer agents)?

  • Design Principles :

  • Prodrug development : Glucosylation at the 4-hydroxy position improves water solubility and targeted delivery .
  • Bioisosteric replacement : Substitute acetyl groups with sulfonamides to enhance binding to bacterial dihydrofolate reductase .
    • Biological Validation :
  • Screen derivatives against Gram-positive bacteria (e.g., S. aureus) using MIC assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one

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